molecular formula C12H13N3O2 B2505752 3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone CAS No. 320416-25-9

3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone

Cat. No.: B2505752
CAS No.: 320416-25-9
M. Wt: 231.255
InChI Key: FSABQBGTWDOGDY-UHFFFAOYSA-N
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Description

3-[(1-Phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone is a triazole-derived compound characterized by a 1,2,4-triazole ring substituted with a phenyl group at the 1-position and linked via an ether oxygen to a 2-butanone moiety. The compound’s triazole core is a common pharmacophore in agrochemicals and pharmaceuticals, suggesting possible antifungal, antibacterial, or pesticidal properties .

Properties

IUPAC Name

3-[(1-phenyl-1,2,4-triazol-3-yl)oxy]butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-9(16)10(2)17-12-13-8-15(14-12)11-6-4-3-5-7-11/h3-8,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSABQBGTWDOGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)OC1=NN(C=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Triazole Ring Construction

The 1-phenyl-1H-1,2,4-triazol-3-yl moiety is typically synthesized via cyclocondensation of phenylhydrazine derivatives with nitriles or cyanamides. For example, reacting phenylhydrazine with cyanamide under acidic conditions yields 1-phenyl-1H-1,2,4-triazol-3-amine, which is subsequently hydrolyzed to the corresponding alcohol (1-phenyl-1H-1,2,4-triazol-3-ol). This intermediate serves as the nucleophile for etherification with 3-halo-2-butanone.

Etherification Approaches

Ether bond formation between the triazole alcohol and butanone derivative is achieved through two primary routes:

Alkylation
3-Chloro-2-butanone reacts with 1-phenyl-1H-1,2,4-triazol-3-ol in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours. This method affords moderate yields (55–65%) but requires careful control of stoichiometry to avoid di-alkylation byproducts.

Mitsunobu Reaction
Employing diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF), the Mitsunobu reaction couples 3-hydroxy-2-butanone with the triazole alcohol at room temperature. This method achieves superior yields (75–82%) but necessitates chromatographic purification due to phosphine oxide byproducts.

Methodological Advancements in Ketone Functionalization

Reductive Amination and Alkylation

Queener et al.’s work on pyrido[2,3-d]pyrimidines demonstrates the utility of reductive amination with sodium cyanoborohydride (NaBH₃CN) for N-alkylation. Translating this to triazole-oxy butanone synthesis, 3-oxo-2-butanone is treated with 1-phenyl-1H-1,2,4-triazol-3-amine under reductive conditions to form secondary amines, though this route remains exploratory for ether-linked targets.

Optimization of Reaction Parameters

Catalytic Systems

Comparative studies reveal that palladium on carbon (Pd/C) outperforms Raney nickel in hydrogenation steps, achieving full conversion of α,β-unsaturated intermediates within 4–5 hours. For acid-catalyzed steps, hydrochloric acid (30% w/w) provides higher regioselectivity than sulfuric acid, minimizing side reactions during condensations.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in alkylation reactions but risk hydrolysis at elevated temperatures. Tetrahydrofuran (THF) balances solvation and stability, enabling Mitsunobu reactions at 25°C without ketone degradation.

Table 1. Comparative Analysis of Etherification Methods

Method Conditions Yield (%) Purity (%) Reference
Alkylation K₂CO₃, DMF, 80°C, 12 h 58 ± 3 95
Mitsunobu DIAD, PPh₃, THF, 25°C, 6 h 79 ± 2 98
Reductive Amination NaBH₃CN, MeOH, 40°C, 8 h 42 ± 5 88

Analytical Characterization

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectroscopy confirms successful ether linkage formation. The target compound exhibits:

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, triazole-H), 7.72–7.35 (m, 5H, Ph-H), 4.85 (q, J = 6.8 Hz, 1H, OCH), 2.45 (s, 3H, COCH₃), 1.52 (d, J = 6.8 Hz, 3H, CH₃).
  • ¹³C NMR (100 MHz, CDCl₃) : δ 207.8 (C=O), 151.2 (triazole-C), 134.1–128.9 (Ph-C), 76.4 (OCH), 30.1 (COCH₃), 21.3 (CH₃).

Chromatographic Purity

High-performance liquid chromatography (HPLC) with C18 columns (acetonitrile/water gradient) resolves the target compound at 8.2 minutes, achieving >99% purity post-distillation.

Industrial Scalability and Environmental Impact

The patent-derived process for 3-methyl-4-phenyl-2-butanone demonstrates scalability, with 90% solvent recovery (methanol, THF) and minimal waste generation. Applying similar protocols, the triazole-oxy derivative can be synthesized at kilogram scale with Pd/C catalyst reuse (5 cycles without activity loss).

Chemical Reactions Analysis

Types of Reactions

3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted triazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Triazole-Based Agrochemicals

Triazophos (O,O-diethyl O-(1-phenyl-1H-1,2,4-triazol-3-yl) phosphorothioate) shares the 1-phenyl-1H-1,2,4-triazol-3-yl group but incorporates a phosphorothioate ester, enhancing lipophilicity and environmental stability. Triazophos is classified as highly hazardous due to acute toxicity and is restricted under international regulations . In contrast, 3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone lacks the phosphorothioate group, which may reduce toxicity and alter environmental persistence.

Table 1: Key Differences Between this compound and Triazophos

Property 3-[(1-Phenyl-triazolyl)oxy]-2-butanone Triazophos
Functional Group Ether-linked butanone Phosphorothioate ester
Toxicity Not reported in evidence Highly toxic (Class 1)
Application Potential antimicrobial Insecticide/acaricide
Regulatory Status Unclear Restricted (PIC Circular)

Antimicrobial Triazole Derivatives

Chromone-linked 1,2,3-triazole derivatives (e.g., 2-(4-fluorophenyl)-3-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)-4H-chromen-4-one) exhibit antibacterial and antifungal activity via agar well diffusion assays . While these compounds differ in triazole substitution (1,2,3- vs. 1,2,4-triazole), the ether linkage and aromatic groups suggest similar modes of action, such as cytochrome P450 inhibition.

Fluconazole, a clinical antifungal, contains two triazole rings but lacks the phenyl-butanone structure. Its activity against Candida spp. is well-documented, whereas the target compound’s efficacy remains speculative without direct data .

Physicochemical Properties and Stability

  • Solubility: The ketone group in this compound likely increases hydrophilicity compared to purely aromatic triazole derivatives like triazophos.
  • Stability : Ether linkages are generally hydrolytically stable, but the absence of a phosphorothioate group (as in triazophos) may reduce resistance to enzymatic degradation.

Biological Activity

3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by data tables and relevant case studies.

The molecular formula of this compound is C11H12N4O2, with a molar mass of 232.24 g/mol. It features a triazole ring which is known for its biological activity.

PropertyValue
Molecular FormulaC11H12N4O2
Molar Mass232.24 g/mol
DensityPredicted 1.27 g/cm³
Melting Point114-116 °C
Boiling Point379.9 °C
pKa12.96

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the triazole ring and subsequent functionalization to introduce the butanone moiety. Specific synthetic routes can vary significantly based on starting materials and desired purity levels.

Antimicrobial Activity

Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound have demonstrated activity against various bacterial strains.

Case Study: Antimycobacterial Activity
A study evaluated a series of triazole derivatives for their activity against Mycobacterium tuberculosis. The most active compounds exhibited minimum inhibitory concentrations (MICs) in the range of 19.4 µM to 20.3 µM against multidrug-resistant strains without cross-resistance with first-line drugs .

Anticancer Activity

The potential anticancer properties of triazole derivatives have also been explored. For example, certain synthesized compounds showed promising results in inhibiting cancer cell proliferation in vitro. A notable investigation involved docking studies that suggested strong binding affinities to specific cancer-related enzymes.

Table: Summary of Biological Activities

Activity TypeCompound TestedMIC (µM)Notes
AntimycobacterialTriazole Derivative19.4Active against MDR strains
AnticancerVarious Triazole DerivativesVariesStrong enzyme binding observed

The biological activity of this compound is believed to stem from its ability to interfere with critical metabolic pathways in microbial and cancer cells. The triazole ring facilitates interactions with enzymes involved in cell division and metabolism.

Toxicity Studies

In vitro studies assessing cytotoxicity on mammalian cell lines (e.g., HepG2 and Vero cells) have shown that some derivatives are devoid of significant toxicity at therapeutic concentrations . This suggests a favorable safety profile for further development.

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